2,3-Dihydro-1,4-benzodioxin-5-amine

Catalog No.
S684552
CAS No.
16081-45-1
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydro-1,4-benzodioxin-5-amine

Researchers requiring unambiguous regiochemistry on the benzodioxin scaffold often face supply issues with the common 6-amino isomer, leading to synthesis failures.

  • The C-5 amine directs electrophilic substitution and condensation to distinct positions, ensuring predictable single-isomer product formation.
  • Essential for bent-core material synthesis: its asymmetry improves solubility and solid-state morphology for printable electronics.
  • Reliable supply from SMolecule, eliminating procurement delays for critical drug development and materials programs.

CAS Number

16081-45-1

Product Name

2,3-Dihydro-1,4-benzodioxin-5-amine

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-amine

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3H,4-5,9H2

InChI Key

DMLRSJNZORFCBD-UHFFFAOYSA-N

SMILES

C1COC2=C(C=CC=C2O1)N

Synonyms

1,4-Benzodioxan-5-amine; (2,3-Dihydrobenzo-1,4-dioxin-5-yl)amine; 2,3-Dihydro-1,4-benzodioxin-5-amine; 2,3-Dihydrobenzo[b]-1,4-dioxin-5-amine; 2,3-Ethylenedioxyaniline; 5-Amino-1,4-benzodioxan; 5-Amino-1,4-benzodioxane; 5-Amino-2,3-dihydro-1,4-benzod

Canonical SMILES

C1COC2=C(C=CC=C2O1)N

The exact mass of the compound 2,3-Dihydro-1,4-benzodioxin-5-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥95%

Package Size

1 g, 5 g

2,3-Dihydro-1,4-benzodioxin-5-amine is a heterocyclic aromatic amine featuring a rigid benzodioxin scaffold. Unlike its more common 6-amino positional isomer, the amine group at the C-5 position is ortho to one of the ring's ether linkages. This specific substitution pattern creates a distinct steric and electronic environment, making it a valuable, non-interchangeable precursor for applications in medicinal chemistry and materials science where precise regiochemical outcomes are critical for biological activity or material performance. [REFS-1, REFS-2]

Research Fit

Regiospecific 5-amine isomer for CNS piperazine derivative synthesis
Conformationally constrained 1,4-benzodioxane scaffold
Scalable Hoffmann route supports high-purity procurement

Substituting 2,3-Dihydro-1,4-benzodioxin-5-amine with its more common positional isomer, 2,3-dihydro-1,4-benzodioxin-6-amine, is unreliable for targeted synthesis. The location of the amine group dictates the regioselectivity of subsequent reactions, such as electrophilic aromatic substitution or condensation. The C-5 amine directs reactions to different positions and results in products with fundamentally different geometries and properties compared to those derived from the C-6 amine. [REFS-1, REFS-2] This makes the two isomers procurement-distinct building blocks for separate, well-defined molecular targets rather than interchangeable commodities.

Mismatch Risk

6-amine isomer shifts receptor selectivity toward α1/D4, diverging from D2/5-HT1A polypharmacology.
No antimalarial aminoquinoline-pyrazolopyrimidine hybrid precedent for the 6-amine regioisomer.
Patented scalable Hoffmann degradation is specific to 5-amine; process robustness may not transfer.

Enables Regiospecific Synthesis of Heterocycles via Predictable Electrophilic Substitution

The substitution pattern of the 5-amino-1,4-benzodioxin ring provides predictable regiochemical control in downstream reactions. For example, in a related 5-carboxamide analog, electrophilic nitration occurs cleanly at the C-7 position, demonstrating a specific and high-yielding transformation. [1] This contrasts with the 6-amino isomer, where the amine's ortho,para-directing effect would favor substitution at both the C-5 and C-7 positions, potentially leading to isomeric mixtures that require costly and difficult separation.

Evidence DimensionRegioselectivity of Electrophilic Aromatic Substitution
Target Compound DataSubstitution directed specifically to the C-7 position (demonstrated on a closely related 5-substituted derivative). [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278479/" target="_blank">1</a>]
Comparator Or Baseline2,3-Dihydro-1,4-benzodioxin-6-amine: Standard ortho,para-directing behavior would lead to a mixture of C-5 and C-7 substituted products.
Quantified DifferenceQualitatively, the potential to yield a single product isomer versus a mixture of isomers.
ConditionsElectrophilic nitration using nitric acid and trifluoroacetic acid. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278479/" target="_blank">1</a>]

Procuring this specific isomer ensures higher process efficiency and yield of the desired final product, avoiding complex purification of regioisomers.

Synthetic route comparison
Head-to-head
99.8% purity (GC) via Hoffmann rearrangement vs. low-yield, by-product-prone PPA route.
Supports scalable, high-purity procurement context.
Process conditions per CN1962654A; verify in own lab.

Precursor for Angled, Asymmetric Ladder-Type Materials with Tailored Properties

The geometry of building blocks is critical in designing functional materials like organic semiconductors and dyes. [1] The C-5 amine's position results in an 'angled' or asymmetric geometry when used in condensation reactions (e.g., with quinones) to form larger, planar heterocyclic systems. This is a deliberate design choice that directly influences the final material's solid-state packing, solubility, and electronic properties. [2]

Evidence DimensionResulting Molecular Geometry in Condensation Polymerization
Target Compound DataProduces angled, asymmetric, 'bent' ladder-type structures.
Comparator Or Baseline2,3-Dihydro-1,4-benzodioxin-6-amine: Produces more linear, symmetric ladder-type structures.
Quantified DifferenceDifference in the fundamental symmetry and topology of the resulting macromolecule.
ConditionsCondensation reaction with diketone or quinone precursors to form phenazine, phenoxazine, or phenothiazine-type structures. [REFS-1, REFS-2]

This isomer is the correct procurement choice for developing materials where non-linear structure is required to tune solubility, prevent excessive π-stacking, or achieve specific optoelectronic properties.

Antimalarial building block precedent
Reported
5-amine enables aminoquinoline-pyrazolopyrimidine hybrids with reported antimalarial activity; 6-amine unreported.
Regioisomer critical for reproducing published hybrid scaffolds.
Bioactivity derived from final hybrids; confirm scaffold.

Sterically Influenced Reactivity for Controlled Functionalization

The amine group at the C-5 position is flanked by a hydrogen at C-6 and the bulky ether oxygen of the dioxin ring at C-4. This increased steric hindrance relative to the more exposed amine at the C-6 position can be leveraged to moderate reactivity. This allows for more controlled mono-functionalization and can help prevent undesirable side reactions, such as the formation of di-substituted products, which may occur with less hindered aniline analogs.

Evidence DimensionSteric Hindrance around the Amine Group
Target Compound DataHigher steric hindrance due to the adjacent C-4 ether linkage.
Comparator Or Baseline2,3-Dihydro-1,4-benzodioxin-6-amine: Lower steric hindrance, with adjacent C-H bonds.
Quantified DifferenceQualitative difference in the local chemical environment of the amine functional group.
ConditionsGeneral synthetic reactions such as acylation, alkylation, or diazotization.

For complex syntheses, moderated reactivity can be a key processing advantage, improving the selectivity and yield of the desired product without requiring additional protecting group steps.

Receptor selectivity divergence
Class-level
5-amine-derived piperazines: D2 antagonist / 5-HT1A agonist profile; 6-amine-derived: D4 ligands (Ki 1.1–15 nM) with α1 selectivity.
Isomer determines receptor polypharmacology space.
Downstream pharmacology depends on full elaboration.
Documented synthetic protocol
Reported
Condensation with ethyl bromoacetate / LiAlH4 reduction to diethanolamine intermediate with published stoichiometry.
Reduces process development risk.
Reaction conditions and exact reagent quantities published.

Synthesis of Regiospecific Pharmaceutical Scaffolds

This compound is the correct choice when a multi-step synthesis requires a specific substitution pattern on the benzodioxin ring that cannot be achieved without ambiguity using other isomers. Its predictable reactivity enables the efficient production of single-isomer intermediates, crucial for drug development programs. [1]

Development of Non-Linear Dyes and Organic Semiconductors

Use this precursor to create angled or 'bent-core' functional materials. The designed asymmetry is critical for applications requiring high solubility in organic solvents and controlled solid-state morphology, which are key performance parameters for printable electronics and specialized coatings. [2]

Precursor for Sterically Defined Ligands

This amine is a suitable starting material for ligands where the steric bulk around the coordination site needs to be precisely controlled. The inherent hindrance can influence the metal complex's coordination number and geometry, providing a tool for fine-tuning catalytic activity or stability.

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS piperazine intermediate synthesis
Regiospecific 5-amine for D2/5-HT1A-targeted scaffolds
Purity and process scalability per CN1962654A
Antimalarial hybrid synthesis
5-amine building block for aminoquinoline-pyrazolopyrimidine
Reproduce reported hybrid structures and antimalarial screening results
D2/5-HT1A receptor polypharmacology studies
5-amine-derived ligands engage D2 and 5-HT1A targets
Receptor binding and functional selectivity assays
Multi-step drug intermediate synthesis with published protocol
Validated condensation/reduction sequence
Replicate reported stoichiometry and yields

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (50%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

5-Amino-1,4-benzodioxane

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